8-azabicyclo[3.2.1]octane-8-carbonyl chloride
Description
8-azabicyclo[321]octane-8-carbonyl chloride is a bicyclic organic compound that belongs to the family of tropane alkaloids This compound is characterized by its unique bicyclic structure, which consists of a nitrogen atom incorporated into a bicyclo[321]octane framework
Properties
CAS No. |
58380-76-0 |
|---|---|
Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-azabicyclo[3.2.1]octane-8-carbonyl chloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the methodologies used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
8-azabicyclo[3.2.1]octane-8-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction Reactions: The bicyclic structure can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of the original compound.
Scientific Research Applications
8-azabicyclo[3.2.1]octane-8-carbonyl chloride has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various tropane alkaloids, which have significant biological activities.
Medicinal Chemistry: Due to its structural similarity to tropane alkaloids, it is investigated for potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.
Chemical Biology: The compound is used in studies to understand the structure-activity relationships of tropane alkaloids and their derivatives.
Mechanism of Action
The mechanism of action of 8-azabicyclo[3.2.1]octane-8-carbonyl chloride is primarily related to its ability to act as a reactive intermediate in organic synthesis. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, facilitating the formation of various derivatives. In biological systems, its mechanism of action would depend on the specific derivative formed and its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Tropinone: A precursor in the synthesis of tropane alkaloids, sharing a similar bicyclic structure.
Cocaine: A naturally occurring tropane alkaloid with a similar bicyclic structure but different functional groups.
Scopolamine: Another tropane alkaloid with medicinal properties, used as an anticholinergic agent.
Uniqueness
8-azabicyclo[3.2.1]octane-8-carbonyl chloride is unique due to its specific functional group (carbonyl chloride) and its potential as a versatile intermediate in organic synthesis. Its reactivity and ability to form various derivatives make it a valuable compound in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
